4-[(4-Bromooxolan-3-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Bromooxolan-3-yl)oxy]oxane is a chemical compound with the molecular formula C₉H₁₅BrO₃ and a molecular weight of 251.12 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromine atom attached to an oxolane ring.
Vorbereitungsmethoden
The synthesis of 4-[(4-Bromooxolan-3-yl)oxy]oxane typically involves the reaction of oxolane derivatives with brominating agents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Bromination of Oxolane Derivatives: This involves the use of bromine or other brominating agents to introduce the bromine atom into the oxolane ring.
Industrial Production: Large-scale production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[(4-Bromooxolan-3-yl)oxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxolane derivatives with different oxidation states.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Bromooxolan-3-yl)oxy]oxane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-[(4-Bromooxolan-3-yl)oxy]oxane involves its interaction with molecular targets and pathways within biological systems. The bromine atom and oxolane ring play crucial roles in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-[(4-Bromooxolan-3-yl)oxy]oxane can be compared with other similar compounds, such as:
4-[(4-Chlorooxolan-3-yl)oxy]oxane: Similar structure but with a chlorine atom instead of bromine.
4-[(4-Fluorooxolan-3-yl)oxy]oxane: Contains a fluorine atom instead of bromine.
4-[(4-Iodooxolan-3-yl)oxy]oxane: Contains an iodine atom instead of bromine.
These compounds share similar structural features but differ in their reactivity and applications due to the different halogen atoms attached to the oxolane ring.
Eigenschaften
Molekularformel |
C9H15BrO3 |
---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
4-(4-bromooxolan-3-yl)oxyoxane |
InChI |
InChI=1S/C9H15BrO3/c10-8-5-12-6-9(8)13-7-1-3-11-4-2-7/h7-9H,1-6H2 |
InChI-Schlüssel |
LKIUWEQPBIAEDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC2COCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.